molecular formula C7H4ClF3N2O2 B108376 5-Chloro-2-nitro-4-(trifluoromethyl)aniline CAS No. 35375-74-7

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B108376
CAS No.: 35375-74-7
M. Wt: 240.57 g/mol
InChI Key: AAMCWLIPRMIPBN-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3N2O2. It is a member of the aromatic amine family and is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in common organic solvents such as methanol, acetone, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline can be achieved through a multi-step process. One common method involves the following steps :

    Nitration: Starting with 3-nitro-2-trifluoromethylphenol, it undergoes nitration to form 3-nitro-2-trifluoromethylphenylamine.

    Chlorination: The intermediate is then subjected to chlorination using chlorine gas in the presence of sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chloro, nitro, and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMCWLIPRMIPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378729
Record name 5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35375-74-7
Record name 5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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